Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate
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Overview
Description
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidin-3-ylmethyl group, and a pyridin-2-yl group. Its distinct molecular configuration makes it a valuable subject of study in organic synthesis, medicinal chemistry, and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of azetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved include inhibition of enzyme-substrate interactions and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azetidin-3-yl(methyl)carbamate: Similar structure but with a methyl group instead of a pyridin-2-yl group.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a cyano group and is used as a chemoselective reagent.
Uniqueness
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-6-4-5-11(16-12)7-10-8-15-9-10/h4-6,10,15H,7-9H2,1-3H3,(H,16,17,18) |
InChI Key |
FYXZVHIVADPSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CNC2 |
Origin of Product |
United States |
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